Trimethyl(trichloromethyl)silane
Overview
Description
Synthesis Analysis
The synthesis of trimethyl(trichloromethyl)silane often involves reactions that introduce trichloromethyl groups into silicon-containing compounds. For example, one method for synthesizing trimethyl(trichloromethyl)silane is through the reaction of trimethyl(trihalomethyl)silanes with anhydrous potassium fluoride, catalyzed by 18-crown-6 ether, yielding good yields of CX2 transfer products with olefins (Cunico & Chou, 1978).
Molecular Structure Analysis
Studies on the molecular structure of trimethyl(trichloromethyl)silane derivatives, such as the analysis through Hirshfeld surface analysis, provide insights into the structure-defining interactions. For instance, the crystal structure of a related compound, trimethyl({tris[(phenylsulfanyl)methyl]silyl}methoxy)silane, was analyzed to understand the intermolecular hydrogen bonding patterns (Wappelhorst, Wattenberg, & Strohmann, 2023).
Chemical Reactions and Properties
Trimethyl(trichloromethyl)silane participates in various chemical reactions, such as serving as a dihalomethylene transfer agent. Its reactivity with potassium fluoride to generate CX2 transfer products highlights its utility in organic synthesis. Additionally, its reaction with organolithium reagents through a series of isomerization and addition reactions, involving intermediate silyl substituted carbenoids and transient silenes, underlines its complex reactivity profile (Schmohl, Gross, Reinke, & Oehme, 2000).
Physical Properties Analysis
The physical properties of trimethyl(trichloromethyl)silane, such as boiling point, melting point, and solubility, are essential for its handling and application in synthetic procedures. While specific studies on these physical properties were not identified in the current search, they are critical for its practical use in laboratory settings.
Chemical Properties Analysis
The chemical properties of trimethyl(trichloromethyl)silane, including its reactivity with various functional groups and stability under different conditions, are central to its applications in synthetic chemistry. For instance, the one-pot in situ formation and reaction of trimethyl(trichloromethyl)silane for the synthesis of trichloromethylcarbinols demonstrate its versatility and the possibility to avoid strongly basic conditions typically required for such transformations (Henegar & Lira, 2012).
Scientific Research Applications
Chemical Reactions and Synthesis
Trimethyl(trichloromethyl)silane has diverse applications in organic chemistry, especially in chemical reactions and synthesis. It reacts with potassium fluoride to yield dihalocyclopropanes, demonstrating its utility in CX2 transfer products formation (Cunico & Chou, 1978). Furthermore, it's employed in the synthesis of 2,2,2-trichloromethylcarbinols, showcasing its role in diastereoselective trichloromethyl additions and reactions with various aldehydes and ketones (Henegar & Lira, 2012).
Free Radical Reagent in Organic Chemistry
Trimethyl(trichloromethyl)silane is significant as a free radical reagent in organic chemistry. It's used in functional group insertion, transformations, and preparation of complex molecules, natural products, polymers, surfaces, and new materials (Chatgilialoglu et al., 2018). Its efficiency as a reducing agent for organic halides, selenides, and isocyanides, and its role in hydrosilylating agents for ketones and alkenes are notable (Ballestri et al., 1991).
Advanced Synthetic Applications
In advanced synthetic applications, trimethyl(trichloromethyl)silane is used for oxidative α-trichloromethylation of tertiary amines, leading to α-amino acid esters. This offers an efficient alternative to traditional cyanation reactions for synthesizing carboxylic acids and their derivatives (Xu et al., 2019). Its application in the simple synthesis of β-trifluoromethylstyrenes, using it as a reagent in Hiyama cross-coupling reactions, highlights its versatility (Omote et al., 2012).
Surface and Material Science
Trimethyl(trichloromethyl)silane plays a role in surface and material science. It's used in studies exploring the efficiency of various hydrophobic silanes, including its variants, in different compositions and applications (Baruwa et al., 2019).
Safety And Hazards
Trimethyl(trichloromethyl)silane is a hazardous substance. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust, fume, gas, mist, vapors, and spray. Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
Relevant Papers
Relevant papers related to Trimethyl(trichloromethyl)silane can be found at Sigma-Aldrich .
properties
IUPAC Name |
trimethyl(trichloromethyl)silane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl3Si/c1-8(2,3)4(5,6)7/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDRPXAFGRVSQK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Cl3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391896 | |
Record name | trimethyl(trichloromethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Trimethyl(trichloromethyl)silane | |
CAS RN |
5936-98-1 | |
Record name | trimethyl(trichloromethyl)silane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70391896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | trimethyl(trichloromethyl)silane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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